molecular formula C14H18BrNO3 B12527811 N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine CAS No. 658709-88-7

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine

Cat. No.: B12527811
CAS No.: 658709-88-7
M. Wt: 328.20 g/mol
InChI Key: RHFUXJBCMHUSDD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine is a chemical compound with the molecular formula C14H18BrNO3 This compound is characterized by the presence of a bromophenyl group, a ketone group, and an L-valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine typically involves the reaction of 4-bromobenzaldehyde with L-valine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The ketone group may also play a role in the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine is unique due to its specific combination of a bromophenyl group, a ketone group, and an L-valine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

658709-88-7

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H18BrNO3/c1-9(2)13(14(18)19)16-8-7-12(17)10-3-5-11(15)6-4-10/h3-6,9,13,16H,7-8H2,1-2H3,(H,18,19)/t13-/m0/s1

InChI Key

RHFUXJBCMHUSDD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.